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Compound of Interest

Compound Name: 2-Bromobenzoyl chloride

Cat. No.: B130232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
bromobenzoyl chloride. Due to the limited availability of publicly accessible, detailed spectral

assignments, this document combines reported data with predicted values based on the

analysis of structurally analogous compounds. This guide is intended to assist researchers in

the identification, characterization, and quality control of 2-bromobenzoyl chloride in synthetic

and developmental workflows.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-bromobenzoyl chloride,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-3 7.8 - 8.0 d ~ 7-8

H-4 7.3 - 7.5 t ~ 7-8

H-5 7.5 - 7.7 t ~ 7-8

H-6 7.9 - 8.1 d ~ 7-8

Note: The predicted chemical shifts are based on the analysis of similar substituted benzoyl

chlorides and brominated aromatic compounds. The ortho-position of the bromine atom and the

carbonyl chloride group significantly influences the electronic environment of the aromatic

protons.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Carbon Predicted Chemical Shift (δ, ppm)

C=O 165 - 170

C-1 133 - 136

C-2 120 - 123

C-3 134 - 137

C-4 127 - 130

C-5 131 - 134

C-6 130 - 133

Note: The chemical shifts are predicted based on established principles of ¹³C NMR

spectroscopy and data from analogous compounds.

Table 3: IR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C=O Stretch (acid chloride) 1770 - 1815 Strong

C=C Stretch (aromatic) 1550 - 1600 Medium to Strong

C-H Stretch (aromatic) 3000 - 3100 Medium to Weak

C-Br Stretch 500 - 650 Medium to Strong

C-Cl Stretch 650 - 800 Medium to Strong

Note: The carbonyl (C=O) absorption in acyl chlorides is typically at a higher wavenumber

compared to other carbonyl compounds due to the inductive effect of the chlorine atom.

Table 4: Mass Spectrometry Data
Ion

m/z (Mass-to-Charge
Ratio)

Notes

[M]⁺ 218/220

Molecular ion peak, showing a

characteristic isotopic pattern

for one bromine atom (⁷⁹Br/

⁸¹Br ≈ 1:1) and one chlorine

atom (³⁵Cl/³⁷Cl ≈ 3:1).

[M-Cl]⁺ 183/185

Loss of a chlorine radical. The

isotopic pattern for bromine will

be present.[1]

[M-COCl]⁺ 155/157

Loss of the benzoyl chloride

group. The isotopic pattern for

bromine will be present.

[C₆H₄Br]⁺ 155/157
Fragment corresponding to the

bromophenyl cation.

C₄H₂⁺ 50

A common fragment in the

mass spectra of aromatic

compounds.[1]
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Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-bromobenzoyl chloride in 0.5-

0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount

of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Set a typical spectral width of 0-12 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A significantly larger number of scans will be required compared to ¹H NMR to achieve

adequate signal-to-noise.

Use a typical spectral width of 0-200 ppm.

Reference the spectrum to the solvent peak of CDCl₃ at δ = 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: As 2-bromobenzoyl chloride is a liquid at room temperature, it can be

analyzed as a neat liquid.
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Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or

sodium chloride (NaCl) plates to form a thin film.

Attenuated Total Reflectance (ATR): Place a small drop of the sample directly onto the

diamond crystal of an ATR accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder (KBr/NaCl plates or ATR

crystal).

Record the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is typically presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 2-bromobenzoyl chloride in a volatile

organic solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer, often coupled with a gas chromatograph

(GC-MS) for sample introduction and separation.

Acquisition (Electron Ionization - EI):

Introduce the sample into the ion source via the GC.

The sample is vaporized and then bombarded with a high-energy electron beam (typically

70 eV).

This causes ionization and fragmentation of the molecule.

The resulting positively charged ions are accelerated and separated based on their mass-

to-charge ratio (m/z) by a mass analyzer.
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A detector records the abundance of each ion.

Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 2-bromobenzoyl chloride.
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2-Bromobenzoyl Chloride Sample

NMR Spectroscopy
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Click to download full resolution via product page

Caption: Workflow for the Spectroscopic Analysis of 2-Bromobenzoyl Chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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